

# Technical Guide: Carvedilol Related Compound E

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## Compound of Interest

Compound Name:	2-(2-Methoxyphenoxy)ethylamine hydrochloride
CAS No.:	64464-07-9
Cat. No.:	B016167

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## Structural Elucidation, Mechanistic Origin, and Analytical Control

### Executive Summary & Structural Identification

In the context of high-performance liquid chromatography (HPLC) and regulatory compliance (USP), Carvedilol Related Compound E (RC-E) is definitively identified as the amine intermediate: 2-(2-methoxyphenoxy)ethylamine.

Unlike the active pharmaceutical ingredient (API), Carvedilol, which contains both a carbazole moiety and a phenoxy-ethylamine tail, RC-E consists solely of the phenoxy-ethylamine fragment. This structural distinction dictates its lack of significant UV absorbance at higher wavelengths and its distinct elution profile.

### Comparative Structural Data

The following table contrasts the physiochemical properties of the API and its Related Compound E to highlight the analytical challenges.

Feature	Carvedilol (API)	Related Compound E (USP)
Chemical Name	(±)-1-(carbazol-4-yloxy)-3-[[2-(o-methoxyphenoxy)ethyl]amino]-2-propanol	2-(2-methoxyphenoxy)ethylamine
Role	Active Pharmaceutical Ingredient	Key Starting Material (KSM) / Impurity
CAS Number	72956-09-3	1836-62-0 (Free Base) / 64464-07-9 (HCl)
Molecular Formula		
Molecular Weight	406.47 g/mol	167.21 g/mol
Chromophore	Strong (Carbazole + Benzene)	Weak (Single Benzene ring)
Polarity (LogP)	~4.2 (Lipophilic)	~1.2 (Hydrophilic/Polar)



*Critical Note on Nomenclature: Researchers often confuse RC-E with the "Bis-Carvedilol" impurity. In the USP monograph, the Bis-impurity is typically designated as Related Compound B. RC-E is the unreacted amine starting material.*

## Synthetic Origins & Mechanistic Pathways

To control RC-E, one must understand its origin. It is not a degradation product formed by the breakdown of the carbazole ring; rather, it is Unreacted Starting Material.

## The Nucleophilic Ring Opening

The synthesis of Carvedilol follows a

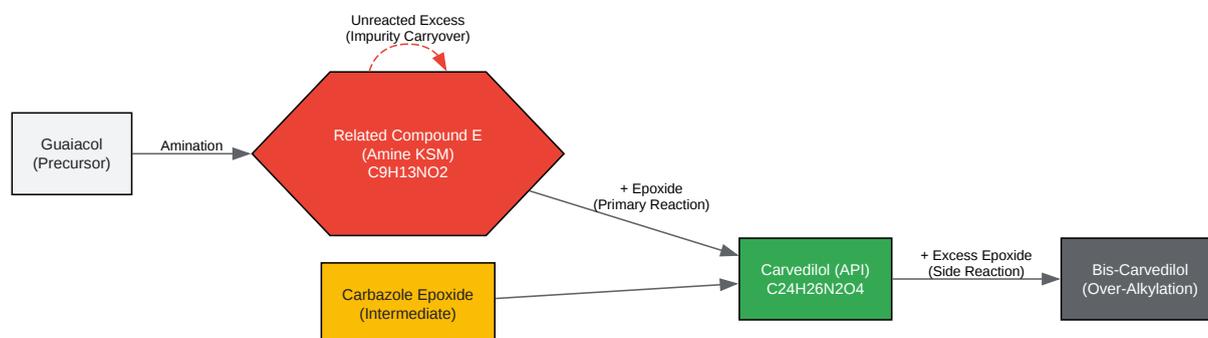
mechanism where the amine (RC-E) acts as a nucleophile attacking the epoxide ring of the carbazole intermediate.

- Step 1: Activation of 4-(oxiran-2-ylmethoxy)-9H-carbazole.[1][2]
- Step 2: Nucleophilic attack by 2-(2-methoxyphenoxy)ethylamine (RC-E).
- Step 3: Formation of the secondary amine (Carvedilol).

If the reaction stoichiometry is not perfectly managed, or if purification (crystallization) is insufficient, the unreacted amine (RC-E) carries over into the final drug substance.

## Visualization of the Reaction Pathway

The following diagram illustrates the entry point of RC-E into the synthesis and the potential for carryover.



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Figure 1: Synthetic pathway showing RC-E as a reactant. Dashed red line indicates the carryover pathway where RC-E becomes an impurity in the final product.

## Analytical Characterization (HPLC)

Detecting RC-E presents a specific challenge: Chromophoric Mismatch. Carvedilol absorbs strongly at 240 nm and 285 nm due to the conjugated carbazole system. RC-E lacks this system, relying only on a simple phenoxy ring, which has a much lower molar absorptivity and requires lower wavelength detection.

## The "Blind Spot" Phenomenon

If you run a standard Carvedilol assay at 240 nm or 254 nm, RC-E may be invisible or appear as a negligible baseline disturbance, leading to false negatives.

- Solution: You must utilize a Variable Wavelength Detector (VWD) or PDA set to 210 nm - 220 nm specifically for this impurity.

## Retention Behavior

RC-E is a small, polar amine. In Reverse Phase (RP) chromatography using standard C18 columns:

- Carvedilol (Lipophilic) elutes late.
- RC-E (Polar) elutes very early, often near the void volume ( ).
- Risk: Co-elution with solvent fronts or injection peaks.

## Validated HPLC Protocol

The following protocol ensures separation of the polar RC-E from the solvent front and the lipophilic API.

Chromatographic Conditions:

Parameter	Specification	Rationale
Column	C8 or Phenyl-Hexyl (250 x 4.6 mm, 5 µm)	Phenyl phases offer pi-pi interactions to retain the phenoxy ring of RC-E better than C18.
Mobile Phase A	Phosphate Buffer (pH 2.[3]5)	Low pH ensures the amine is protonated ( ), improving peak shape and solubility.
Mobile Phase B	Acetonitrile (ACN)	Organic modifier.
Gradient	T=0 (15% B) T=10 (15% B) T=30 (80% B)	Initial isocratic hold at low organic % forces the polar RC-E to interact with the stationary phase.
Flow Rate	1.0 mL/min	Standard flow for backpressure management.
Detection	220 nm	CRITICAL: Maximizes signal-to-noise ratio for the phenoxy ring of RC-E.
Injection Vol	10-20 µL	Higher volume compensates for lower UV response.

## Control Strategies

To maintain RC-E below the ICH Q3A qualification threshold (typically < 0.15%), the following process controls are required.

## Stoichiometric Control

While excess amine (RC-E) drives the reaction to completion and minimizes the Bis-impurity (Impurity B), it leaves residual RC-E.

- Optimization: Use a molar ratio of 1.1 : 1.0 (Amine : Epoxide). Do not exceed 1.2 equivalents.

## Work-up Purification

RC-E is highly soluble in acidic aqueous media (forming the HCl salt), whereas Carvedilol free base is less soluble in water.

- Protocol: Post-reaction, perform an acidic wash (pH 4-5). RC-E will partition into the aqueous layer, while the Carvedilol product remains in the organic layer (e.g., Ethyl Acetate or Methylene Chloride).

## Recrystallization

If RC-E persists, recrystallization from Ethyl Acetate/Heptane is effective. The polar amine remains in the mother liquor, while the non-polar Carvedilol crystallizes out.

## References

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- SriramChem. Carvedilol USP Related Compound E Reference Standard.[9] (Confirms CAS 1836-62-0 and structure).
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- PubChem. Compound Summary: 2-(2-Methoxyphenoxy)ethylamine.[6][10][11] National Library of Medicine.

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